molecular formula C17H17ClN2O2 B1673072 3-chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]benzamide CAS No. 1802326-66-4

3-chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]benzamide

Cat. No. B1673072
CAS RN: 1802326-66-4
M. Wt: 316.8 g/mol
InChI Key: MWDVCHRYCKXEBY-LBPRGKRZSA-N
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Description

3-Chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]benzamide, also known as this compound, is a small molecule drug with potential applications in medical and pharmaceutical research. This molecule is of interest due to its unique structure and properties, which could make it a useful tool for researchers.

Scientific Research Applications

GPR139 Receptor Agonist

One notable application of 3-chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]benzamide is its identification as a potent and selective agonist for the GPR139 receptor. In a study by Dvorak et al. (2015), this compound, denoted as (S)-3-chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl)benzamide 7c, demonstrated an EC50 value of 16 nM, indicating strong agonistic activity. It also showed the ability to cross the blood-brain barrier and possessed favorable drug-like properties for oral dosing in rats, suggesting its potential for therapeutic applications targeting the GPR139 receptor (Dvorak et al., 2015).

Synthetic Chemistry

In synthetic chemistry, the versatility of this compound and related compounds has been illustrated through various synthetic routes and reactions. For instance, Murai et al. (2005) discussed the synthesis of N-thioacyl 1,3-amino alcohols through the ring-opening of oxiranes, showcasing the compound's role in generating stereochemically defined molecules and intermediates for further chemical transformations (Murai et al., 2005).

Pharmacological Agents

Research has also explored the use of benzamide derivatives, including structures related to this compound, in the development of new pharmacological agents. Wolf et al. (2004) synthesized benzamide derivatives conjugated with alkylating cytostatics, aiming for targeted drug delivery in melanoma cells. These compounds demonstrated higher toxicity against melanoma and SK-MEL-28 cells compared to their parent molecules, underlining their potential for enhanced efficacy in melanoma therapy (Wolf et al., 2004).

Mechanism of Action

Target of Action

JNJ-63533054 is a potent, selective, and orally active agonist for the GPR139 receptor . GPR139 is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system . It has been suggested that GPR139 plays a role in the modulation of locomotor activity or food intake .

Mode of Action

JNJ-63533054 specifically activates human GPR139 in the calcium mobilization and GTPγS binding assays . It also activates the rat and mouse GPR139 receptor with similar potency . The compound shows selectivity for GPR139 over other GPCRs, ion channels, and transporters .

Biochemical Pathways

It is known that gpr139 is involved in several physiological functions and neuromodulatory outcomes . Recent evidence indicates that GPR139 influences opioid modulation of key brain circuits by opposing the actions of the µ-opioid receptor (MOR) .

Pharmacokinetics

The pharmacokinetics of JNJ-63533054 have been examined in rats . The intravenous clearance is 53 mL/min/kg, the maximum concentration (Cmax) is 317 ng/mL (~1 μM), and the half-life (t1/2) is 2.5 hours . Importantly, JNJ-63533054 is able to cross the blood-brain barrier (BBB) with a brain to plasma ratio (b/p) of 1.2 , indicating good bioavailability in the central nervous system.

Result of Action

In vivo studies have shown that JNJ-63533054 treatment induces a dose-dependent reduction in locomotor activity in the first hour . This suggests that the activation of GPR139 by JNJ-63533054 could have potential therapeutic effects in conditions related to motor activity.

Action Environment

Given that JNJ-63533054 can cross the BBB , it is reasonable to assume that factors affecting the BBB permeability could influence the compound’s action, efficacy, and stability. Additionally, the compound’s effects may also be influenced by the local concentration of endogenous ligands, the expression level of GPR139, and the presence of other interacting proteins or receptors in the environment.

properties

IUPAC Name

3-chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-12(13-6-3-2-4-7-13)20-16(21)11-19-17(22)14-8-5-9-15(18)10-14/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDVCHRYCKXEBY-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CNC(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)CNC(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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